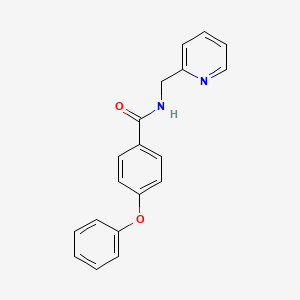
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide is a member of the class of benzamides. It is obtained by the formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine .
Méthodes De Préparation
The synthesis of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 4-phenoxybenzoic acid with (pyridin-2-yl)methylamine. The carboxy group of 4-phenoxybenzoic acid undergoes condensation with the amino group of (pyridin-2-yl)methylamine to form the benzamide . The reaction conditions typically involve the use of a dehydrating agent to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its role as a mitogen-activated protein kinase 14 inhibitor . This inhibition affects various cellular pathways, including the phosphorylation of CDC25B and CDC25C, which is required for binding to 14-3-3 proteins and leads to the initiation of a G2 delay after ultraviolet radiation. Additionally, it phosphorylates TIAR following DNA damage, releasing TIAR from GADD45A mRNA and preventing mRNA degradation .
Comparaison Avec Des Composés Similaires
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
Diphenylethers: These compounds contain two benzene rings linked through an ether group, similar to this compound.
Benzamides: This class of compounds includes various benzamide derivatives with different substituents on the benzene ring.
Phenoxy compounds: These compounds contain a phenoxy group, which is also present in this compound.
The uniqueness of this compound lies in its specific structure, which combines a phenoxy group, a pyridin-2-ylmethyl group, and a benzamide moiety, resulting in distinct chemical and biological properties.
Propriétés
Numéro CAS |
380211-59-6 |
|---|---|
Formule moléculaire |
C19H16N2O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |
Clé InChI |
HVLSCZSVTCNAQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol](/img/structure/B10757539.png)
methanone](/img/structure/B10757546.png)


![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(1S)-1,2,3,4-Tetrahydro-benzo[C]phenanthrene-2,3,4-triol](/img/structure/B10757574.png)
![(R)-(+)9B-(3-Methyl)phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-5(9BH)-one](/img/structure/B10757578.png)
![3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)
![(3aS)-3a-hydroxy-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757594.png)
![(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757600.png)
![N-[(1s)-1-(Aminocarbonyl)-4-(Ethanimidoylamino)butyl]benzamide](/img/structure/B10757604.png)
![3-Amino-3-benzyl-9-carboxamide[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10757612.png)
![6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)
